2-Bromo-4-tert-butyl-6-methylphenol
Overview
Description
2-Bromo-4-tert-butyl-6-methylphenol is an organic compound that belongs to the class of halogenated phenols. It is characterized by the presence of a bromine atom, a tert-butyl group, and a methyl group attached to a phenol ring. This compound is known for its applications in various fields, including pharmaceuticals and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-tert-butyl-6-methylphenol typically involves the bromination of 4-tert-butyl-6-methylphenol. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are optimized to achieve the desired product with high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes. These processes are designed to ensure efficient and cost-effective production while maintaining high standards of safety and environmental compliance .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-tert-butyl-6-methylphenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce other functional groups present
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Oxidation: Formation of quinones or other oxidized phenolic compounds.
Reduction: Formation of de-brominated phenols or reduced derivatives
Scientific Research Applications
2-Bromo-4-tert-butyl-6-methylphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in pharmaceutical formulations and drug development.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in certain industrial processes
Mechanism of Action
The mechanism of action of 2-Bromo-4-tert-butyl-6-methylphenol involves its interaction with specific molecular targets. The bromine atom and phenol group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, proteins, and other biomolecules, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol: Known for its antioxidant properties and used as a stabilizer in various applications.
4-Bromo-2,6-di-tert-butylphenol: Similar structure with additional tert-butyl groups, used in pharmaceutical and chemical research
Uniqueness
2-Bromo-4-tert-butyl-6-methylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the tert-butyl group enhances its reactivity and stability, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
2-bromo-4-tert-butyl-6-methylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO/c1-7-5-8(11(2,3)4)6-9(12)10(7)13/h5-6,13H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPYSWPLAIXKJPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)Br)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50482973 | |
Record name | 2-Bromo-4-tert-butyl-6-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50482973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20834-60-0 | |
Record name | 2-Bromo-4-tert-butyl-6-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50482973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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